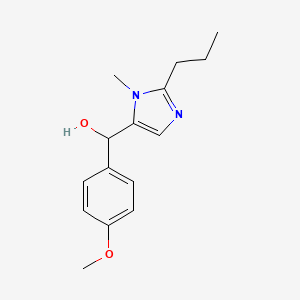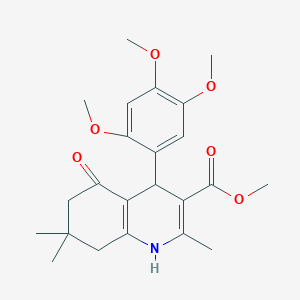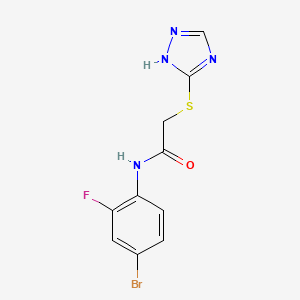![molecular formula C16H14N6O4S B5213900 N-(2-methoxy-4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5213900.png)
N-(2-methoxy-4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxy-4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide, also known as MNPTTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNPTTA is a thioacetamide derivative and a tetrazole-containing compound that possesses unique chemical properties that make it a promising candidate for diverse applications.
作用机制
The mechanism of action of N-(2-methoxy-4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide varies depending on its application. In anticancer studies, N-(2-methoxy-4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In antibacterial and antifungal studies, N-(2-methoxy-4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death. In fluorescence studies, N-(2-methoxy-4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been shown to selectively bind to certain metal ions and emit fluorescence. In hydrogen sulfide sensing studies, N-(2-methoxy-4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been shown to react with hydrogen sulfide and emit fluorescence. In materials science studies, N-(2-methoxy-4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been shown to act as a building block or dopant, enhancing the properties of the materials.
Biochemical and Physiological Effects
N-(2-methoxy-4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been shown to have various biochemical and physiological effects depending on its application. In anticancer studies, N-(2-methoxy-4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been shown to induce apoptosis in cancer cells, leading to their death. In antibacterial and antifungal studies, N-(2-methoxy-4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death. In fluorescence studies, N-(2-methoxy-4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been shown to selectively bind to certain metal ions and emit fluorescence. In hydrogen sulfide sensing studies, N-(2-methoxy-4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been shown to react with hydrogen sulfide and emit fluorescence. In materials science studies, N-(2-methoxy-4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been shown to enhance the properties of the materials.
实验室实验的优点和局限性
N-(2-methoxy-4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has several advantages for lab experiments, including its high yield and purity in synthesis, its unique chemical properties, and its potential applications in various fields. However, N-(2-methoxy-4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide also has limitations, such as its potential toxicity and the need for further studies to fully understand its mechanism of action and potential applications.
未来方向
There are several future directions for N-(2-methoxy-4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide research, including:
1. Further investigation of its potential as an anticancer agent, including in vivo studies and clinical trials.
2. Further investigation of its potential as an antimicrobial agent, including studies on its mechanism of action and potential applications in medicine and agriculture.
3. Further investigation of its potential as a fluorescent probe for metal ions, including studies on its selectivity and sensitivity.
4. Further investigation of its potential as a sensor for hydrogen sulfide, including studies on its selectivity and sensitivity.
5. Further investigation of its potential as a building block for constructing functional materials, including studies on its properties and applications.
6. Further investigation of its potential as a dopant for organic semiconductors, including studies on its effect on the electrical properties of the semiconductors.
In conclusion, N-(2-methoxy-4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide is a promising chemical compound with potential applications in various fields. Its unique chemical properties, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it an interesting subject for scientific research. Further investigation of its potential applications and future directions will continue to advance our understanding of this compound and its potential uses.
合成方法
N-(2-methoxy-4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide can be synthesized through various methods, such as the reaction of 2-methoxy-4-nitroaniline with phenyl isothiocyanate, followed by the reaction of the resulting intermediate with sodium azide and acetic anhydride. Another method involves the reaction of 2-methoxy-4-nitroaniline with potassium thiocyanate, followed by the reaction of the resulting intermediate with sodium azide and acetic anhydride. Both methods result in the formation of N-(2-methoxy-4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide with high yields and purity.
科学研究应用
N-(2-methoxy-4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-(2-methoxy-4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been investigated for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. N-(2-methoxy-4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has also been studied for its potential as an antimicrobial agent, as it has been shown to possess antibacterial and antifungal properties.
In biochemistry, N-(2-methoxy-4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been investigated for its potential as a fluorescent probe for metal ions, as it has been shown to selectively bind to certain metal ions and emit fluorescence. N-(2-methoxy-4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has also been studied for its potential as a sensor for hydrogen sulfide, as it has been shown to react with hydrogen sulfide and emit fluorescence.
In materials science, N-(2-methoxy-4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been investigated for its potential as a building block for constructing functional materials, such as metal-organic frameworks and covalent organic frameworks. N-(2-methoxy-4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has also been studied for its potential as a dopant for organic semiconductors, as it has been shown to enhance the electrical properties of the semiconductors.
属性
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O4S/c1-26-14-9-12(22(24)25)7-8-13(14)17-15(23)10-27-16-18-19-20-21(16)11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDQYFUXWNLWHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NN=NN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5955466 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-ethylphenoxy)-N-[2,2,2-trichloro-1-({[(2-methylphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B5213829.png)

![1-[4-(4-ethylphenoxy)butoxy]-2-methoxybenzene](/img/structure/B5213847.png)

![ethyl 2-ethyl-3-[(2-nitrobenzoyl)hydrazono]butanoate](/img/structure/B5213863.png)
![2,6,6-trimethyl-3-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-1-propyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5213870.png)


![2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diacetamide](/img/structure/B5213891.png)
![N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5213897.png)
![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5213901.png)
![N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide](/img/structure/B5213906.png)
